6-Cyclohexyl-6-oxohexanoic acid
Overview
Description
6-Cyclohexyl-6-oxohexanoic acid is a compound with the molecular formula C12H20O3 . It has a molecular weight of 212.28 g/mol . The IUPAC name for this compound is 6-cyclohexyl-6-oxohexanoic acid .
Molecular Structure Analysis
The molecular structure of 6-Cyclohexyl-6-oxohexanoic acid can be represented by the InChI string:InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15)
. The Canonical SMILES representation is C1CCC(CC1)C(=O)CCCCC(=O)O
. Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Cyclohexyl-6-oxohexanoic acid include a molecular weight of 212.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . The exact mass is 212.14124450 g/mol and the monoisotopic mass is also 212.14124450 g/mol . The topological polar surface area is 54.4 Ų .Scientific Research Applications
Catalytic Oxidation Studies
6-Cyclohexyl-6-oxohexanoic acid, a derivative of cyclohexanone and similar compounds, has been studied in the context of catalytic oxidation. Atlamsani et al. (1993) explored the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen, catalyzed by vanadium-containing heteropolyanions, leading to the formation of various acids including 6-oxoheptanoic acid (Atlamsani, A., Brégeault, J., & Ziyad, M., 1993). This research sheds light on the potential applications of these compounds in industrial oxidation processes.
Mass Spectrometry and Fragmentation Studies
Kanawati et al. (2007) conducted a study focusing on the mass spectrometric characterization and ion fragmentation mechanisms of small oxocarboxylic acids, including 6-oxoheptanoic acid, using electrospray ionization coupled with mass spectrometry. This research provides insights into the analytical applications of 6-oxoheptanoic acid in chemistry and biochemistry (Kanawati, B., Joniec, S., Winterhalter, R., & Moortgat, G., 2007).
Applications in Biomimetic Catalytic Oxidation
Research by Deng Wei (2009) on the separation and analysis of mixtures from biomimetic catalytic oxidation of cyclohexane includes the study of 6-oxohexanoic acid. This work is significant in understanding the role of such compounds in biomimetic catalysis and their potential industrial applications (Deng Wei, 2009).
properties
IUPAC Name |
6-cyclohexyl-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWAGYWPYYIURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339707 | |
Record name | 6-Cyclohexyl-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyl-6-oxohexanoic acid | |
CAS RN |
20606-25-1 | |
Record name | 6-Cyclohexyl-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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